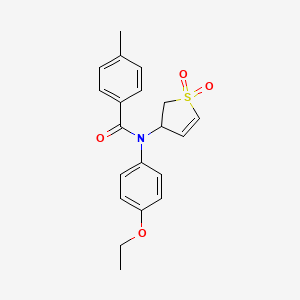

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-4-methylbenzamide

Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-4-methylbenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core, substituted with a 4-methyl group, a 4-ethoxyphenyl group, and a 1,1-dioxido-2,3-dihydrothiophen-3-yl moiety

Properties

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4S/c1-3-25-19-10-8-17(9-11-19)21(18-12-13-26(23,24)14-18)20(22)16-6-4-15(2)5-7-16/h4-13,18H,3,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWOAPJPGEHWIES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-4-methylbenzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzamide Core: This can be achieved by reacting 4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with 4-ethoxyaniline to yield N-(4-ethoxyphenyl)-4-methylbenzamide.

Introduction of the Thiophene Moiety: The thiophene ring can be introduced through a cyclization reaction involving a suitable precursor, such as a 2,3-dihydrothiophene derivative, under oxidative conditions to form the 1,1-dioxido-2,3-dihydrothiophene ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions could target the carbonyl group of the benzamide, potentially converting it to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-4-methylbenzamide may have several applications in scientific research:

Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

Materials Science: Possible applications in the development of organic semiconductors or other advanced materials.

Biological Studies: Investigation of its biological activity, including potential anti-inflammatory, antimicrobial, or anticancer properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The pathways involved would be specific to the biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

N-(4-ethoxyphenyl)-4-methylbenzamide: Lacks the thiophene moiety, potentially altering its chemical and biological properties.

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylbenzamide: Similar structure but without the ethoxy group, which may affect its solubility and reactivity.

Uniqueness

The unique combination of the 1,1-dioxido-2,3-dihydrothiophene ring, the 4-ethoxyphenyl group, and the 4-methylbenzamide core in N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-4-methylbenzamide may confer distinct chemical and biological properties, making it a valuable compound for further study.

Biological Activity

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-4-methylbenzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H20N2O4S

- Molecular Weight : 364.43 g/mol

- CAS Number : 863022-62-2

The compound features a thiophene ring with a dioxido group, which enhances its reactivity and interaction with biological targets. The presence of the ethoxy and methylbenzamide groups contributes to its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms are proposed:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological processes, such as those related to inflammation or microbial resistance.

- Receptor Modulation : It can bind to specific receptors, potentially altering cellular signaling pathways that lead to therapeutic effects.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structural features exhibit significant antimicrobial properties. For instance, this compound has shown effectiveness against various bacterial strains.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

These results indicate a promising potential for developing new antimicrobial agents based on this compound.

Anti-inflammatory Properties

Research into the anti-inflammatory effects of this compound has shown that it may reduce the production of pro-inflammatory cytokines. In vitro studies demonstrated a significant decrease in interleukin (IL)-6 and tumor necrosis factor (TNF)-α levels in treated macrophages.

Case Studies

-

In Vitro Study on HepG2 Cells

- A study evaluated the cytotoxic effects of this compound on HepG2 liver cancer cells.

- Findings : The compound exhibited a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM, indicating potential as an anticancer agent.

-

Animal Model Study

- An animal model was used to assess the anti-inflammatory effects of the compound in a carrageenan-induced paw edema model.

- Results : Administration led to a significant reduction in paw swelling compared to the control group, suggesting effective anti-inflammatory activity.

Q & A

Q. How can regioselectivity challenges in modifying the dihydrothiophene-dioxido ring be addressed?

- Methodological Answer : Directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) enables selective functionalization at the 3-position of the dihydrothiophene ring. Protecting groups (e.g., tert-butyldimethylsilyl) shield reactive sites during coupling reactions. Computational modeling (e.g., NBO analysis) identifies electron-deficient regions prone to electrophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.